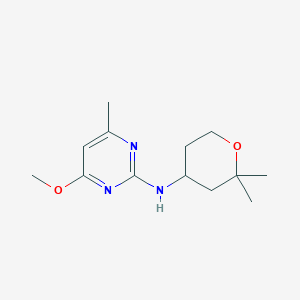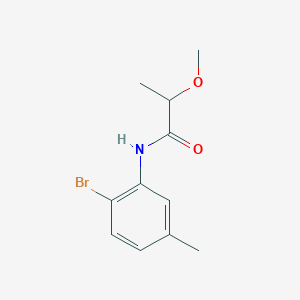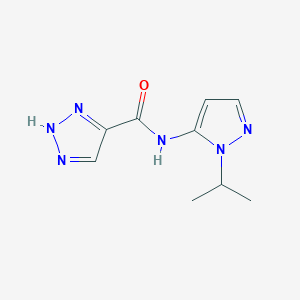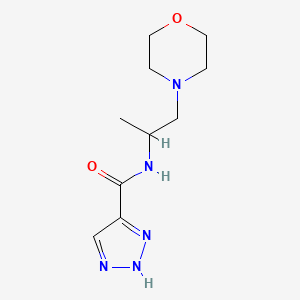![molecular formula C12H12ClN3S B6642579 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine](/img/structure/B6642579.png)
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine, also known as CMPD 1, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound has been studied extensively in scientific research due to its unique properties and mechanism of action.
作用機序
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 inhibits the activity of several enzymes by binding to their active sites. It has been shown to be a potent inhibitor of protein kinases, which play important roles in cell signaling and regulation. 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 also inhibits phosphodiesterases, which are enzymes that degrade cyclic nucleotides and play important roles in cellular signaling and regulation.
Biochemical and Physiological Effects
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been shown to be a potent inhibitor of several enzymes, making it a useful tool for studying cellular processes. However, 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 also has some limitations. It has been shown to have off-target effects, which can complicate the interpretation of results. In addition, it may not be effective in all cell types or disease models.
将来の方向性
There are several future directions for the study of 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1. One direction is to further investigate its mechanism of action and identify additional targets. Another direction is to develop more potent and selective inhibitors based on the structure of 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1. 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 could also be studied in combination with other drugs to enhance its effectiveness. Finally, the therapeutic potential of 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 could be further explored in preclinical and clinical studies.
合成法
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 can be synthesized using a multistep process that involves several chemical reactions. The first step involves the synthesis of 2-chloro-6-methylpyrimidine, which is then reacted with 2-methylbenzenethiol to form 2-(2-methylphenylthio)-6-chloropyrimidine. This compound is then reacted with sodium hydride and 4-chloroaniline to form 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1.
科学的研究の応用
4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 has been studied extensively in scientific research due to its potential in the treatment of various diseases. It has been shown to inhibit the activity of several enzymes, including protein kinases and phosphodiesterases, which play important roles in various cellular processes. 4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine 1 has been studied in the context of cancer, inflammation, and neurological diseases.
特性
IUPAC Name |
4-chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3S/c1-8-4-2-3-5-9(8)7-17-11-6-10(13)15-12(14)16-11/h2-6H,7H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRSEQHWOCRGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide](/img/structure/B6642509.png)

![N-[(3-methylthiophen-2-yl)methyl]quinolin-2-amine](/img/structure/B6642530.png)
![2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B6642547.png)
![N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6642556.png)
![6-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6642557.png)

![6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B6642584.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide](/img/structure/B6642592.png)

![(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)

